molecular formula C11H15BrO7 B016767 (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 3068-31-3

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B016767
CAS RN: 3068-31-3
M. Wt: 339.14 g/mol
InChI Key: AVNRQUICFRHQDY-YTWAJWBKSA-N
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Description

“(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate” is a chemical compound with the CAS Number: 3068-31-3 and Linear Formula: C11H15BrO7 . It is also known as 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl bromide . It is typically a white to yellow solid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.14 . It is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Proteomics Research

“Bromo 2,3,4-Tri-O-acetyl-alpha-D-xylopyranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Antiviral Drug Research

This compound is used in antiviral drug research . It can contribute to the development of inhibitors for viruses such as the herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

3. Polymer Flooding in Heavy Oil Recovery Although not directly related to this compound, research in the field of polymer flooding in heavy oil recovery could potentially benefit from the use of similar compounds . Polymer flooding is a method used to enhance oil recovery, and the use of various compounds can help improve the efficiency of this process .

Nanotechnology

Nanotechnology is an emerging field with applications in several scientific and research areas . While “Bromo 2,3,4-Tri-O-acetyl-alpha-D-xylopyranoside” is not directly mentioned, the use of similar compounds in the creation of novel nano- and biomaterials could be a potential application .

Construction and Material Science

In the field of construction and material science, compounds like “Bromo 2,3,4-Tri-O-acetyl-alpha-D-xylopyranoside” could potentially be used in the development of new materials . For example, it could be used in the creation of shape memory alloys .

Energy Generation

With the increasing demand for energy and the need for alternative renewable energy sources, compounds like “Bromo 2,3,4-Tri-O-acetyl-alpha-D-xylopyranoside” could potentially be used in the development of innovative solar cell technologies .

properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRQUICFRHQDY-YTWAJWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451921
Record name 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS RN

3068-31-3
Record name 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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